
Paliperidone Palmitate N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. This compound is designed to provide long-acting therapeutic effects, making it a valuable option for patients requiring consistent medication management.
Mechanism of Action
Target of Action
Paliperidone Palmitate N-Oxide primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The compound also shows activity as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Mode of Action
It is believed to act via a similar pathway to risperidone . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may explain some of the other effects of the drug .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By antagonizing these receptors, the compound can alter the neurotransmission pathways and their downstream effects, potentially leading to an improvement in the symptoms of conditions like schizophrenia .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits flip-flop kinetics, where the apparent half-life is controlled by the absorption rate constant . It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . The compound is excreted primarily in urine (80%; 59% as unchanged drug) and feces (11%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the antagonism of D2 and 5HT2A receptors . This antagonism can lead to changes in neurotransmission, which may result in an improvement in the symptoms of conditions like schizophrenia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the crystallization process can affect the nature of the compound, which in turn can influence its in vitro and in vivo behaviors . Furthermore, factors such as body mass index (BMI), creatinine clearance (CLCR), injection site, injection volume, and needle length can influence the pharmacokinetics of the compound .
Biochemical Analysis
Biochemical Properties
Paliperidone Palmitate N-Oxide, like its parent compound, is thought to interact with dopamine D2 and serotonin 5HT2A receptors in the brain . These interactions are believed to mediate its therapeutic activity in schizophrenia.
Cellular Effects
This compound is believed to influence cell function by modulating signaling pathways associated with dopamine D2 and serotonin 5HT2A receptors . This modulation can impact various cellular processes, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
It is proposed that its therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This suggests that this compound may bind to these receptors, inhibiting their activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the parent compound, Paliperidone Palmitate, exhibits a slow release rate, contributing to its long-acting properties
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on risperidone and paliperidone, the parent compounds, have shown notable metabolic side-effects that were dose-dependent
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. The parent compound, Paliperidone, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission
Transport and Distribution
The parent compound, Paliperidone Palmitate, is administered as an intramuscular injection, indicating that it is likely distributed via the circulatory system
Subcellular Localization
Given its proposed mechanism of action, it is likely that it interacts with receptors located in the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Paliperidone Palmitate N-Oxide involves the oxidation of Paliperidone Palmitate. The process typically includes the following steps:
Oxidation Reaction: Paliperidone Palmitate is subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atom in the Paliperidone Palmitate molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Oxidation: Utilizing industrial oxidizing agents and reactors to handle large quantities of Paliperidone Palmitate.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Paliperidone Palmitate N-Oxide undergoes several types of chemical reactions, including:
Oxidation: As mentioned, the primary reaction is the oxidation of Paliperidone Palmitate to form the N-Oxide derivative.
Reduction: The N-Oxide can be reduced back to Paliperidone Palmitate using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions.
Major Products Formed
Oxidation: this compound.
Reduction: Paliperidone Palmitate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Paliperidone Palmitate N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Medicine: Explored for its long-acting antipsychotic properties and potential use in treating other psychiatric disorders.
Industry: Utilized in the development of long-acting injectable formulations for consistent drug delivery.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The primary active metabolite of risperidone, used in the treatment of schizophrenia.
Risperidone: An older antipsychotic with a similar mechanism of action.
Olanzapine: Another atypical antipsychotic with different receptor binding profiles.
Uniqueness
Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides consistent therapeutic effects over extended periods. This reduces the need for frequent dosing and improves patient adherence to the medication regimen.
Properties
CAS No. |
1404053-60-6 |
|---|---|
Molecular Formula |
C₃₉H₅₇FN₄O₅ |
Molecular Weight |
680.89 |
Synonyms |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



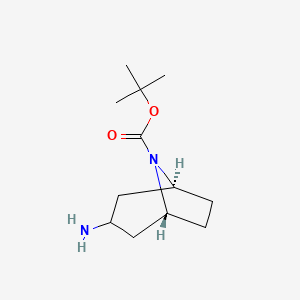
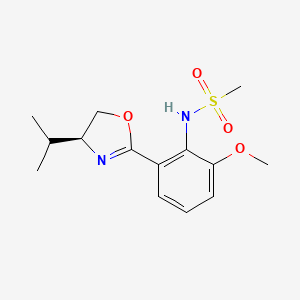

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)
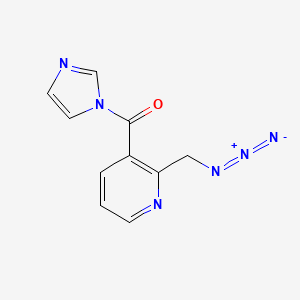
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)
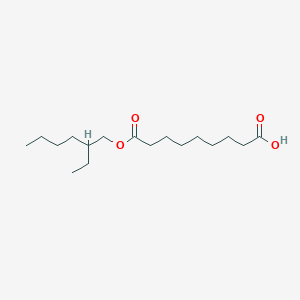
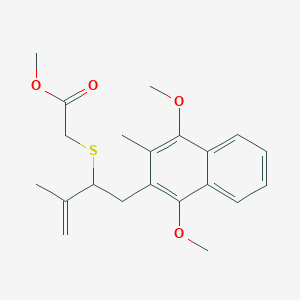
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)
